2-Amino-3-[5-(2,4-dichlorophenyl)-2-hydroxy-3-(phosphonomethyl)phenyl]propanoic acid
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Overview
Description
(2S)-2-amino-3-[5-(2,4-dichlorophenyl)-2-hydroxy-3-(phosphonomethyl)phenyl]propanoic acid is a complex organic compound characterized by the presence of amino, hydroxy, and phosphonomethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[5-(2,4-dichlorophenyl)-2-hydroxy-3-(phosphonomethyl)phenyl]propanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the core phenyl structure, followed by the introduction of the dichlorophenyl and hydroxy groups. The final steps involve the addition of the amino and phosphonomethyl groups under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and to ensure environmentally friendly conditions. Key steps include the use of catalysts and specific reaction conditions to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-[5-(2,4-dichlorophenyl)-2-hydroxy-3-(phosphonomethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2S)-2-amino-3-[5-(2,4-dichlorophenyl)-2-hydroxy-3-(phosphonomethyl)phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-[5-(2,4-dichlorophenyl)-2-hydroxy-3-(phosphonomethyl)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-3-[5-(2,4-dichlorophenyl)-2-hydroxyphenyl]propanoic acid
- (2S)-2-amino-3-[5-(2,4-dichlorophenyl)-3-(phosphonomethyl)phenyl]propanoic acid
Uniqueness
(2S)-2-amino-3-[5-(2,4-dichlorophenyl)-2-hydroxy-3-(phosphonomethyl)phenyl]propanoic acid is unique due to the presence of both hydroxy and phosphonomethyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-3-[5-(2,4-dichlorophenyl)-2-hydroxy-3-(phosphonomethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2NO6P/c17-11-1-2-12(13(18)6-11)8-3-9(5-14(19)16(21)22)15(20)10(4-8)7-26(23,24)25/h1-4,6,14,20H,5,7,19H2,(H,21,22)(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZFUZCCDOSQBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)CP(=O)(O)O)O)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2NO6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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